4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine" typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and functional group transformations. The specific synthesis pathway would depend on the starting materials and the desired functional group orientations in the final product. Synthesis pathways often aim to optimize yield, purity, and the efficiency of the process.
Molecular Structure Analysis
The molecular structure of compounds like "4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine" can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms, the configuration of functional groups, and the overall geometry of the molecule. The molecular structure influences the compound's chemical reactivity, physical properties, and potential applications in various fields.
Chemical Reactions and Properties
The chemical reactions and properties of "4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine" would be influenced by its functional groups. The triazole and pyridine rings could participate in nucleophilic and electrophilic substitutions, respectively, while the methoxy and methyltetrahydrofuran groups could affect the molecule's polarity and solubility. The compound might also undergo oxidation, reduction, and other common organic reactions.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of "4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine" under various conditions. These properties are determined by the molecular structure and influence the compound's applications, handling, and storage conditions.
Chemical Properties Analysis
The chemical properties of "4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine" include reactivity with acids, bases, oxidizing and reducing agents, and other organic compounds. The presence of multiple functional groups allows for a wide range of chemical transformations, making the compound a versatile reagent or intermediate in organic synthesis.
For further in-depth research and specific details on the synthesis, structure, and properties of compounds similar to "4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine," refer to the provided sources:
- Structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine: Experimental and theoretical (HF and DFT) studies, surface properties (MEP, Hirshfeld) (Gumus et al., 2018)
- Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile (Al‐Refai et al., 2016)
- 4-(4-Methoxyphenyl)-5-(4-methylphenyl)-3-(2-pyridyl)-4H-1,2,4-triazole (Zhang et al., 2006)
properties
IUPAC Name |
4-[1-(4-methoxyphenyl)-5-(2-methyloxolan-2-yl)-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(10-3-13-25-19)18-21-17(14-8-11-20-12-9-14)22-23(18)15-4-6-16(24-2)7-5-15/h4-9,11-12H,3,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGYEXYOFTZCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C2=NC(=NN2C3=CC=C(C=C3)OC)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine |
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